molecular formula C10H16ClNO3S3 B2751008 2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396853-05-6

2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2751008
CAS No.: 1396853-05-6
M. Wt: 329.87
InChI Key: HCXLADBKPAIHJI-UHFFFAOYSA-N
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Description

2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3S3/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXLADBKPAIHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOH, KCN

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: A simpler analog with similar core structure but lacking the additional functional groups.

    5-chloro-N-(2-hydroxyethyl)thiophene-2-sulfonamide: A compound with a similar backbone but different substituents.

Uniqueness

2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H16ClN1O3S2
  • Molecular Weight : 307.84 g/mol
  • CAS Number : Not specifically identified in the literature but can be derived from structural analysis.

The biological activity of sulfonamide compounds, including our target compound, typically involves:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in bacterial folate synthesis.
  • Antimicrobial Properties : Sulfonamides have been widely used as antibiotics due to their ability to inhibit the growth of bacteria by targeting dihydropteroate synthase.
  • Potential Anticancer Activity : Recent studies suggest that certain sulfonamide derivatives may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description References
AntibacterialInhibits bacterial growth by interfering with folate synthesis.
AnticancerInduces apoptosis in cancer cell lines; potential for use in targeted cancer therapies.
Enzyme InhibitionActs as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism was primarily through inhibition of dihydropteroate synthase, leading to impaired folate synthesis necessary for bacterial growth.
  • Anticancer Properties : In vitro studies have shown that the compound induces cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism appears to involve activation of the JNK signaling pathway, which is crucial for mediating stress responses in cells.
  • Enzyme Inhibition Studies : Research indicated that this compound acts on specific metabolic enzymes, suggesting its potential role in metabolic modulation, which could be beneficial in treating metabolic disorders.

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for 2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol?

  • Methodological Answer :

  • Begin with literature analysis to identify analogous sulfonamide-thiophene derivatives (e.g., 4-Bromo-5-chlorothiophene-2-sulfonyl chloride in ) and adapt their synthetic pathways.
  • Use stepwise functionalization: (1) Synthesize the 5-chlorothiophene-2-sulfonamide core via sulfonation and amidation, (2) introduce the methylsulfanyl group via nucleophilic substitution, and (3) perform a Mannich reaction for the butan-2-ol moiety.
  • Validate intermediates using HPLC and mass spectrometry (e.g., structural analogs in and ).
  • Key Reference : .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiophene and sulfonamide groups.
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and hydroxyl groups (broad O–H stretch ~3200 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns (e.g., ’s sulfonamide derivatives).
  • Key Reference : .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., methods in ).
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points.
  • Compare results to structurally similar compounds (e.g., 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide in ).
  • Key Reference : .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactivity and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide-binding enzymes). Validate with SAR studies on analogs (e.g., ’s cyclobutylmethanone derivatives).
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors (data from PubChem in and ).
  • Key Reference : .

Q. How can conflicting data on the compound’s antioxidant activity be resolved?

  • Methodological Answer :

  • Replicate Experiments : Use a split-split plot design (as in ) to test variables (e.g., solvent polarity, concentration).
  • Statistical Analysis : Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., batch-to-batch variability in sulfonamide purity).
  • Cross-Validation : Compare results with structurally related antioxidants (e.g., phenolic compounds in ).
  • Key Reference : .

Q. What strategies optimize regioselectivity during sulfonamide functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using silyl ethers or acetates.
  • Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) to direct sulfonamide-thiophene conjugation (bond length data in supports steric considerations).
  • Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy.
  • Key Reference : .

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